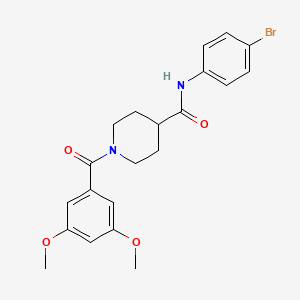![molecular formula C13H22N2O3 B5109314 (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine, also known as AEEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEEA is a member of the class of ethyleneamines, which are known to exhibit biological activities such as antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt signaling pathway. This compound has also been shown to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the Akt signaling pathway. This compound has also been shown to inhibit the replication of HIV and HCV by interfering with viral entry and replication. In plants, this compound has been shown to enhance growth and increase crop yield by promoting root development and improving nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine in lab experiments is its potential to exhibit antitumor and antiviral properties. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
Orientations Futures
There are several future directions for the study of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine. In biomedicine, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use for specific applications. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for enhancing plant growth and increasing crop yield. In material science, further studies are needed to explore the potential use of this compound as a surfactant and emulsifier in various applications.
Méthodes De Synthèse
The synthesis of (2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine can be achieved through a multistep process involving the reaction of 4-methoxyphenol with epichlorohydrin, followed by the reaction of the resulting product with diethylenetriamine. The final product is obtained by the reaction of the intermediate with 2-chloroethylamine hydrochloride. The purity of the synthesized this compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine has been extensively studied for its potential applications in various fields, including biomedicine, agriculture, and material science. In biomedicine, this compound has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In agriculture, this compound has been shown to enhance plant growth and increase crop yield. In material science, this compound has been studied for its potential use as a surfactant and emulsifier.
Propriétés
IUPAC Name |
N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-16-12-2-4-13(5-3-12)18-11-10-17-9-8-15-7-6-14/h2-5,15H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBPEYVITVXGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)
